![molecular formula C15H25N3OS B4114827 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide](/img/structure/B4114827.png)
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
Overview
Description
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide, also known as AICAR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for investigation. In
Mechanism of Action
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, liver, and adipose tissue. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is its ability to activate AMPK, which is a key regulator of cellular metabolism. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have a wide range of effects on cellular metabolism, making it an attractive target for investigation. However, there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide can be expensive to synthesize, and there are some concerns about its stability in aqueous solutions.
Future Directions
There are many potential future directions for 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide research. One area of interest is the potential use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in treating metabolic disorders such as obesity and type 2 diabetes. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, and there is potential for its use in treating inflammatory diseases such as rheumatoid arthritis. Finally, there is interest in developing more stable and cost-effective forms of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide for use in lab experiments.
Conclusion
In conclusion, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it an attractive target for investigation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism, and has potential applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory diseases. While there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments, there are many potential future directions for research in this area.
Scientific Research Applications
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on cellular metabolism, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake and fatty acid oxidation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-propan-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-9(2)16-14(20)18-17-13(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSCROEISMHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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